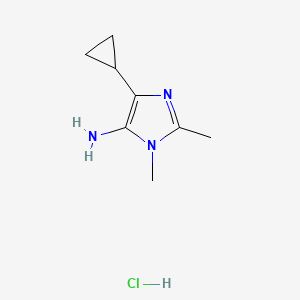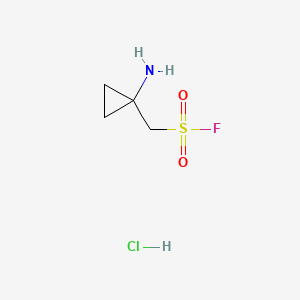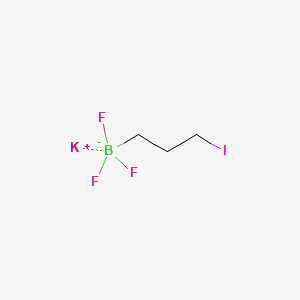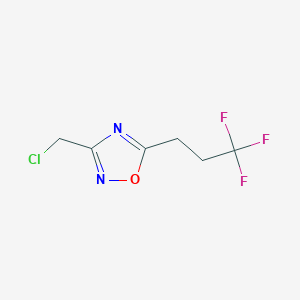
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a trifluoropropyl group attached to the oxadiazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
Méthodes De Préparation
The synthesis of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of chloromethyl oxadiazole with 3,3,3-trifluoropropylamine under specific reaction conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
In industrial production, the synthesis may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole oxides or reduction to yield oxadiazole derivatives with different functional groups.
Addition Reactions: The trifluoropropyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-(Chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole stands out due to the presence of both the chloromethyl and trifluoropropyl groups. Similar compounds include:
3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the trifluoropropyl group, resulting in different chemical and physical properties.
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole:
3-(Methyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole: The methyl group replaces the chloromethyl group, leading to variations in its chemical behavior and biological activity.
The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H6ClF3N2O |
|---|---|
Poids moléculaire |
214.57 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H6ClF3N2O/c7-3-4-11-5(13-12-4)1-2-6(8,9)10/h1-3H2 |
Clé InChI |
DYHZUNVIFIALKW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C1=NC(=NO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)
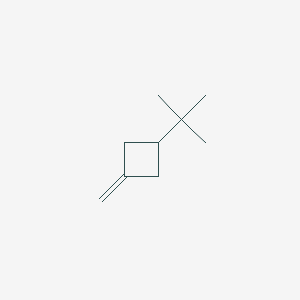
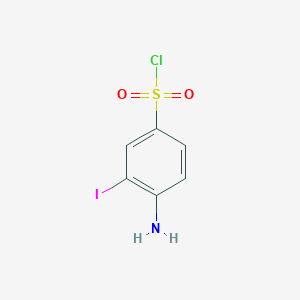
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)

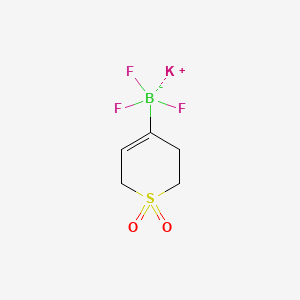
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

